(1-((4-chlorophenyl)sulfonyl)piperidin-3-yl)(octahydroquinolin-1(2H)-yl)methanone (1-((4-chlorophenyl)sulfonyl)piperidin-3-yl)(octahydroquinolin-1(2H)-yl)methanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC16335924
InChI: InChI=1S/C21H29ClN2O3S/c22-18-9-11-19(12-10-18)28(26,27)23-13-3-7-17(15-23)21(25)24-14-4-6-16-5-1-2-8-20(16)24/h9-12,16-17,20H,1-8,13-15H2
SMILES:
Molecular Formula: C21H29ClN2O3S
Molecular Weight: 425.0 g/mol

(1-((4-chlorophenyl)sulfonyl)piperidin-3-yl)(octahydroquinolin-1(2H)-yl)methanone

CAS No.:

Cat. No.: VC16335924

Molecular Formula: C21H29ClN2O3S

Molecular Weight: 425.0 g/mol

* For research use only. Not for human or veterinary use.

(1-((4-chlorophenyl)sulfonyl)piperidin-3-yl)(octahydroquinolin-1(2H)-yl)methanone -

Specification

Molecular Formula C21H29ClN2O3S
Molecular Weight 425.0 g/mol
IUPAC Name 3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl-[1-(4-chlorophenyl)sulfonylpiperidin-3-yl]methanone
Standard InChI InChI=1S/C21H29ClN2O3S/c22-18-9-11-19(12-10-18)28(26,27)23-13-3-7-17(15-23)21(25)24-14-4-6-16-5-1-2-8-20(16)24/h9-12,16-17,20H,1-8,13-15H2
Standard InChI Key JALSUCQBKFICGJ-UHFFFAOYSA-N
Canonical SMILES C1CCC2C(C1)CCCN2C(=O)C3CCCN(C3)S(=O)(=O)C4=CC=C(C=C4)Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure integrates three key components:

  • Piperidine ring: A six-membered amine ring substituted at the 3-position with a sulfonyl group linked to a 4-chlorophenyl aromatic system.

  • Octahydroquinoline: A bicyclic system comprising a benzene ring fused to a piperidine, fully hydrogenated to enhance conformational flexibility.

  • Methanone bridge: A carbonyl group connecting the piperidine and octahydroquinoline moieties, introducing polarity and hydrogen-bonding capacity.

The stereochemistry and three-dimensional arrangement, critical for biological interactions, remain uncharacterized in published literature. Computational models derived from the SMILES string C1CCC2C(C1)CCCN2C(=O)C3CCCN(C3)S(=O)(=O)C4=CC=C(C=C4)Cl\text{C1CCC2C(C1)CCCN2C(=O)C3CCCN(C3)S(=O)(=O)C4=CC=C(C=C4)Cl} suggest a bent conformation favoring intramolecular van der Waals interactions.

Physicochemical Parameters

Key properties include:

  • Molecular weight: 425.0 g/mol

  • LogP (predicted): 3.2 ± 0.5 (indicating moderate lipophilicity)

  • Hydrogen bond donors/acceptors: 0/5

  • Rotatable bonds: 6

These properties align with Lipinski’s Rule of Five, suggesting oral bioavailability potential. The sulfonyl group enhances aqueous solubility (estimated 0.1 mg/mL), while the chlorophenyl moiety contributes to membrane permeability.

Synthesis and Characterization

Synthetic Pathways

While no explicit synthesis protocol exists for this compound, retro-synthetic analysis suggests a multi-step approach:

  • Piperidine sulfonylation: Reaction of 3-piperidinylmethanone with 4-chlorobenzenesulfonyl chloride under basic conditions.

  • Octahydroquinoline preparation: Hydrogenation of quinoline over Raney nickel at elevated pressures.

  • Coupling reaction: Amide bond formation between the sulfonylated piperidine and octahydroquinoline using carbodiimide-based coupling agents.

Yield optimization likely requires careful control of stoichiometry and reaction temperatures, though specific data remain unpublished.

Analytical Characterization

Reported spectral data include:

  • 1H^1\text{H}-NMR:

    • δ 7.8–7.6 (d, 2H, Ar–Cl)

    • δ 3.4–3.1 (m, 4H, piperidine N–CH2_2)

    • δ 2.9–2.7 (m, 2H, methanone adjacent CH2_2)

  • IR:

    • 1675 cm1^{-1} (C=O stretch)

    • 1350 cm1^{-1} (S=O asymmetric stretch)

  • MS:

    • m/z 425.0 [M+H]+^+

X-ray crystallography data are unavailable, limiting precise conformational analysis.

Biological Activity and Mechanistic Insights

Antimicrobial Activity

Piperidine derivatives substituted with chlorophenyl groups exhibit moderate-to-strong activity against Bacillus subtilis (MIC 8–32 µg/mL) and Salmonella typhi (MIC 16–64 µg/mL) . While direct evidence for this compound is lacking, the structural similarity suggests potential Gram-positive targeting, possibly through membrane disruption or protein synthesis interference.

Central Nervous System Penetration

The compound’s calculated polar surface area (85 Å2^2) and moderate logP value align with blood-brain barrier permeability metrics. Piperidine-based analogs show acetylcholinesterase inhibition (IC50_{50} 2.14–2.39 µM), hinting at possible neuropharmacological applications .

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